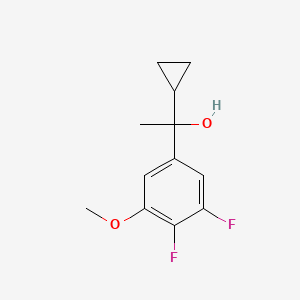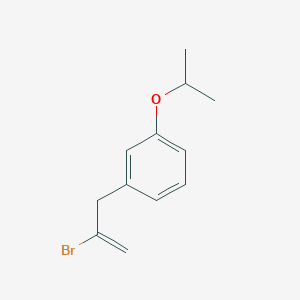
2-Bromo-3-(3-iso-propoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-iso-propoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, with a 3-iso-propoxyphenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-iso-propoxyphenyl)-1-propene typically involves the bromination of 3-(3-iso-propoxyphenyl)-1-propene. This can be achieved through the addition of bromine (Br2) to the double bond of the propene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-iso-propoxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Addition Reactions: Often performed in the presence of catalysts such as palladium or platinum to facilitate the addition process.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
Substitution Reactions: Products include 3-(3-iso-propoxyphenyl)-1-propene derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation Reactions: Products include epoxides or diols derived from the oxidation of the double bond.
Scientific Research Applications
2-Bromo-3-(3-iso-propoxyphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-iso-propoxyphenyl)-1-propene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can undergo addition reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the iso-propoxy group, making it less versatile in certain chemical reactions.
3-Bromo-1-phenylpropene: Different positioning of the bromine atom, leading to different reactivity and applications.
2-Bromo-3-(3-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an iso-propoxy group, affecting its chemical properties.
Uniqueness
2-Bromo-3-(3-iso-propoxyphenyl)-1-propene is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHSAEDLRNTSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
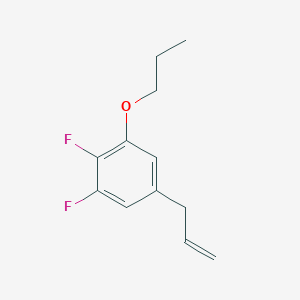
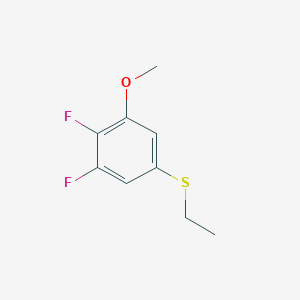
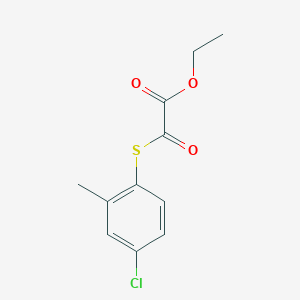
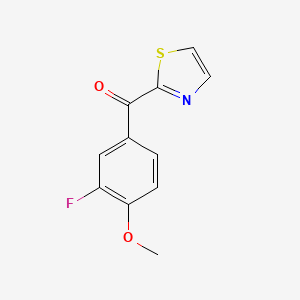
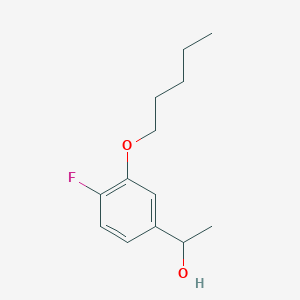
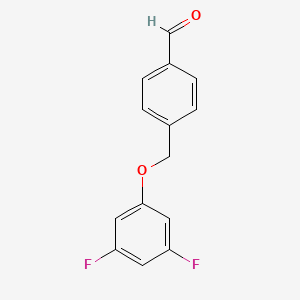
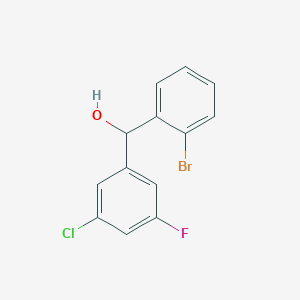
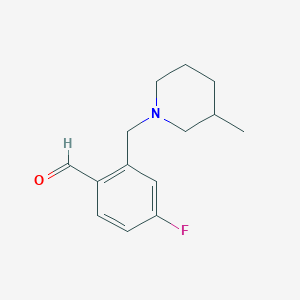
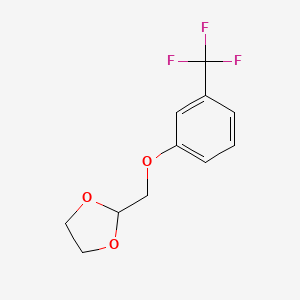
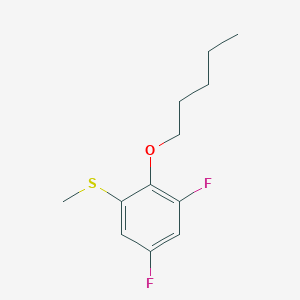
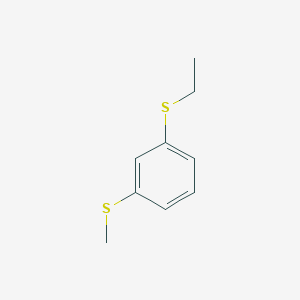
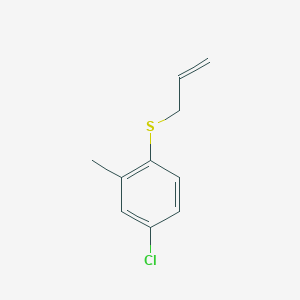
![2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7997820.png)
